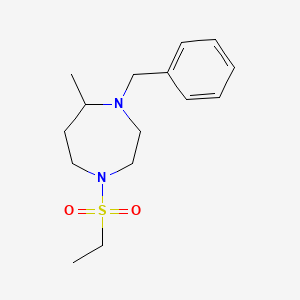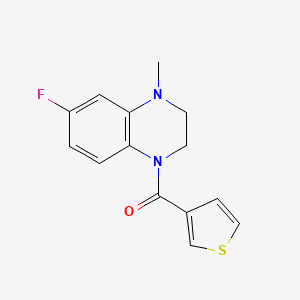
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Specifically, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one binds to the Notch receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one depend on the specific application and dosage used. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
实验室实验的优点和局限性
One advantage of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its specificity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have low toxicity in various cell types. However, one limitation of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
For 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one research include investigating its potential applications in other disease areas, such as cardiovascular disease and diabetes, as well as exploring its use in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects in various cell types.
合成方法
The synthesis of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction of 3,3-dimethylpyrrolidine-1-carbonyl chloride with 2-aminophenol in the presence of a base. The resulting 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one product has a white crystalline appearance and a melting point of 240-242°C.
科学研究应用
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including cancer research, stem cell differentiation, and neurodegenerative disease treatment. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the Notch signaling pathway, which plays a critical role in the development and progression of various types of cancer. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
属性
IUPAC Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)5-6-17(9-15)14(19)10-3-4-12-11(7-10)16-13(18)8-20-12/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPBBCPNRCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)




![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)